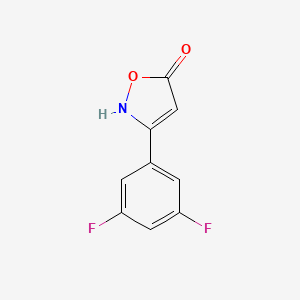

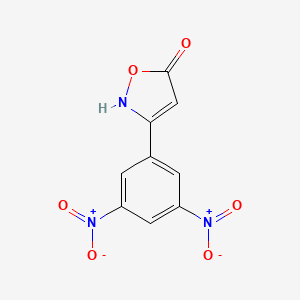

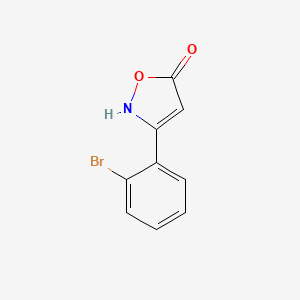

3-(3-Nitrophenyl)-1,2-oxazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenyl)-1,2-oxazol-5-ol, also known as 3-Nitrophenol, is a nitrophenol compound that is used in various scientific research applications. It is a yellow, crystalline solid that is soluble in water and other organic solvents. It has a molecular formula of C6H5NO3 and a molecular weight of 139.11 g/mol. It has a melting point of 122-124°C and a boiling point of 238-240°C. 3-Nitrophenol is an important intermediate in the synthesis of various organic compounds and is used in a variety of applications, such as dye synthesis, pharmaceuticals, and analytical chemistry.

Scientific Research Applications

Organic Synthesis and Catalysis

1,2-Oxazines and related compounds, including 1,2-oxazoles, play a crucial role in organic synthesis, serving as intermediates in the preparation of various heterocyclic compounds. These compounds are synthesized through methods such as the dehydration of dihydro-oxazines, which can be obtained from the cyclization of acyl-nitroso compounds. The versatility of oxazoles in synthesis is highlighted by their use as electrophiles in different reactions and their potential as chiral synthons, indicating their significance in creating complex organic molecules with high stereochemical control (Sainsbury, 1991).

Photosensitive Materials

Oxazoles, such as 3-nitrophenyl derivatives, are explored for their photosensitive properties. They have been used as protecting groups in synthetic chemistry, showing promise for future applications in the development of new drugs and materials. The ability of these groups to be removed upon exposure to light enables precise control over chemical reactions and material properties (Amit, Zehavi, & Patchornik, 1974).

High-Energy Materials

Research into energetic compounds includes the study of oxazole derivatives like 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) and its applications as a high-energy material. These studies focus on the crystal structure, thermolysis, and potential uses of NTO and its salts in various applications, highlighting the role of oxazole derivatives in developing advanced materials for energy storage and defense applications (Singh & Felix, 2003).

Environmental and Biological Applications

Oxazole derivatives are investigated for their role in environmental sensing and biological applications. For instance, electron transport system (ETS) activity in soils and sediments can be assessed using compounds like oxazoles, which serve as indicators of microbial bioactivity. This application underscores the importance of oxazoles in environmental science, particularly in monitoring and assessing the health of ecological systems (Trevors, 1984).

Luminescent Materials

Oxazole derivatives are part of the study of nitrated phenols in the atmosphere, which includes understanding their formation, sources, and potential effects on air quality. These compounds are relevant to atmospheric chemistry and environmental monitoring, providing insights into pollution sources and atmospheric reactions (Harrison et al., 2005).

properties

IUPAC Name |

3-(3-nitrophenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9-5-8(10-15-9)6-2-1-3-7(4-6)11(13)14/h1-5,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDXQEZUHJHYTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)ON2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)

![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)

![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6346006.png)

![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)

![5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6346034.png)